2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide

Description

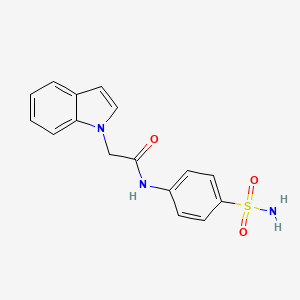

2-(1H-Indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic indole-acetamide derivative characterized by a sulfamoylphenyl group linked via an acetamide bridge to an indole moiety. This compound is structurally designed to leverage the indole scaffold’s pharmacological versatility and the sulfamoyl group’s role as a zinc-binding group (ZBG), commonly observed in carbonic anhydrase (CA) inhibitors . Its molecular flexibility and substituent arrangement make it a candidate for selective enzyme inhibition, particularly in isoforms like hCA VII, which is implicated in neurological processes .

Properties

Molecular Formula |

C16H15N3O3S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-indol-1-yl-N-(4-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C16H15N3O3S/c17-23(21,22)14-7-5-13(6-8-14)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-10H,11H2,(H,18,20)(H2,17,21,22) |

InChI Key |

KKQBXKVHPAACLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetamide Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the indole-acetamide intermediate.

Sulfonamide Substitution: The final step involves the reaction of the indole-acetamide intermediate with 4-aminobenzenesulfonamide under suitable conditions to yield 2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Amino-substituted sulfonamide derivatives.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide with analogous indole-acetamide derivatives and sulfonamide-based inhibitors, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Analogues

Key Structural Determinants of Activity

- Sulfamoyl Group (ZBG): The sulfamoylphenyl group in the target compound enables coordination with zinc ions in CA isoforms, a feature absent in chloro/fluorophenyl analogues (e.g., 10j) .

- Acetamide Linker Flexibility: Compared to rigid linkers (e.g., ester or ketone bridges), the acetamide group’s conformational flexibility allows optimal positioning of the indole and tail regions within enzyme active sites .

- Indole vs.

Physicochemical Properties

- Melting Points: Compounds with halogenated phenyl groups (e.g., 10j, 10l) exhibit higher melting points (190–194°C) than non-halogenated analogues, likely due to increased crystallinity .

- Synthetic Yields: The target compound’s synthesis may face challenges similar to low-yield derivatives (e.g., 10k: 6% yield) if complex purification steps are required for the sulfamoyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.